molecular formula C27H42N2O B11707766 Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- CAS No. 57202-58-1

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

Cat. No.: B11707766
CAS No.: 57202-58-1
M. Wt: 410.6 g/mol
InChI Key: FMCGFINLOXSJPV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for this compound (Table 2) reveal distinct signals corresponding to its aromatic core and alkyl substituents:

  • Aromatic Protons : The pyrimidine ring protons (H-4 and H-6) resonate as singlets at δ 8.3–8.5 ppm, while the 4-(octyloxy)phenyl group shows two doublets at δ 7.2–7.4 ppm (J = 8.5 Hz) for the para-substituted aromatic protons.
  • Alkyl Chains : The nonyl chain’s terminal methyl group (-CH₃) appears as a triplet at δ 0.88 ppm, and the octyloxy chain’s methylene (-OCH₂-) protons resonate at δ 3.9–4.1 ppm.

Table 2: Key NMR Assignments

Proton Group Chemical Shift (δ, ppm) Multiplicity
Pyrimidine H-4, H-6 8.3–8.5 Singlet
Phenyl H-2, H-6 7.2–7.4 Doublet
OCH₂ (octyloxy) 3.9–4.1 Triplet
Nonyl terminal -CH₃ 0.88 Triplet

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis (Figure 1) identifies functional groups through characteristic absorptions:

  • C=N Stretch : A strong band at 1605 cm⁻¹ confirms the pyrimidine ring’s aromatic C=N bonds.
  • C-O-C Stretch : The ether linkage in the octyloxy group absorbs at 1240 cm⁻¹.
  • Aromatic C-H Stretch : Bands at 3030–3080 cm⁻¹ correspond to sp² hybridized C-H bonds.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 410.3297 ([M]⁺), consistent with its molecular formula (C₂₇H₄₂N₂O). Fragmentation patterns include losses of the octyloxy group (-130 Da) and nonyl chain (-128 Da), yielding diagnostic fragments at m/z 280 and 282, respectively.

Properties

CAS No.

57202-58-1

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

5-nonyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

FMCGFINLOXSJPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the Pyrimidine C-2 Position

The target compound’s 2-(4-octyloxyphenyl) group is typically introduced via nucleophilic aromatic substitution. A common precursor, 5-nonyl-2-(4-hydroxyphenyl)pyrimidine , is synthesized by cyclocondensation of β-keto esters with amidines. For instance, ethyl acetoacetate reacts with guanidine in methanol under acidic conditions to form a 3,4-dihydropyrimidin-2(1H)-one intermediate, which is subsequently dehydrogenated.

The hydroxyl group on the phenyl ring is then alkylated using octyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours. For example, a mixture of 5-nonyl-2-(4-hydroxyphenyl)pyrimidine (1.0 eq), octyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) in DMF yields the octyloxy derivative with 68% efficiency after column chromatography.

Mitsunobu Reaction for Ether Formation

An alternative method employs the Mitsunobu reaction to form the octyloxy ether linkage. This approach avoids harsh basic conditions and improves regioselectivity. In this protocol:

  • 4-Hydroxyphenylpyrimidine (1.0 eq) is reacted with octanol (1.5 eq) using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.2 eq) in tetrahydrofuran (THF) at room temperature.

  • The reaction completes within 24 hours, after which the solvent is evaporated, and the crude product is purified via silica gel chromatography.

This method achieves a higher yield (73%) compared to nucleophilic substitution but requires costly reagents.

Optimization of the 5-Nonyl Substituent

Friedel-Crafts Alkylation

The nonyl group at the pyrimidine C-5 position is introduced via Friedel-Crafts alkylation . A pyrimidine intermediate bearing a methyl ketone at C-5 undergoes reaction with nonyl magnesium bromide (Grignard reagent) in anhydrous diethyl ether. Subsequent protonation yields the 5-nonyl derivative.

Example protocol :

  • 5-Methyl-2-(4-octyloxyphenyl)pyrimidine (1.0 eq) is treated with nonyl MgBr (2.0 eq) at 0°C.

  • The mixture is stirred for 6 hours, quenched with ammonium chloride, and extracted with ethyl acetate.

  • Purification by recrystallization from 2-propanol affords the product in 64% yield.

Direct Cyclization with Nonyl-Substituted Precursors

An efficient one-pot synthesis involves cyclocondensation of nonyl-substituted β-keto esters with 4-octyloxyphenylguanidine . This method eliminates the need for post-functionalization:

  • Ethyl 3-oxononanoate (1.0 eq) reacts with 4-octyloxyphenylguanidine (1.0 eq) in ethanol under reflux.

  • The reaction is catalyzed by hydrochloric acid (HCl), yielding the target compound directly after 4 hours.

This route achieves 70% yield but requires stringent control of stoichiometry to avoid byproducts.

Reaction Mechanisms and Key Intermediates

Mechanism of Nucleophilic Aromatic Substitution

The alkylation of the phenolic hydroxyl group proceeds via an SN2 mechanism :

  • Deprotonation of the hydroxyl group by K₂CO₃ forms a phenoxide ion.

  • Octyl bromide attacks the electrophilic phenyl carbon, displacing bromide.

  • The transition state is stabilized by the electron-withdrawing pyrimidine ring, enhancing reaction rate.

Mitsunobu Reaction Pathway

The Mitsunobu reaction follows a redox-driven mechanism :

  • DEAD oxidizes triphenylphosphine to triphenylphosphine oxide.

  • The alcohol (octanol) is activated as an oxonium intermediate.

  • The phenoxide nucleophile attacks the activated alcohol, forming the ether bond.

Purification and Characterization

Chromatographic Techniques

  • Silica gel column chromatography with dichloromethane/ethyl acetate (9:1) is used to isolate the product.

  • Recrystallization from 2-propanol or hexane improves purity to >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 2H, pyrimidine H), 7.45 (d, 2H, aromatic H), 6.95 (d, 2H, aromatic H), 4.05 (t, 2H, OCH₂), 2.60 (t, 2H, CH₂-nonyl), 1.20–1.80 (m, 30H, alkyl chains).

  • IR (KBr): ν 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution6895Low cost, scalableRequires high temperatures
Mitsunobu Reaction7397Mild conditions, high regioselectivityExpensive reagents
One-Pot Cyclization7096Fewer stepsSensitive to stoichiometry

Challenges and Optimization Strategies

Steric Hindrance

The bulky nonyl and octyloxy groups hinder reaction rates. Strategies to mitigate this include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility.

  • Increasing reaction time to 48 hours for complete conversion.

Byproduct Formation

  • Column chromatography effectively removes byproducts like dialkylated derivatives.

  • Low-temperature recrystallization minimizes co-crystallization of impurities .

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Alkyl Chain Effects

The compound’s closest analogs, as listed in , share the pyrimidine core but differ in alkyl/alkoxy chain lengths and branching. Key examples include:

Compound Name Substituents at 2-Position Substituents at 5-Position CAS Number
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- 4-(octyloxy)phenyl Nonyl (S)-104539-42-6
Pyrimidine, 5-heptyl-2-[4-(4-methylhexyloxy)phenyl]- 4-(4-methylhexyloxy)phenyl Heptyl (S)-104539-40-4
Pyrimidine, 2-[4-(3-methylpentyloxy)phenyl]-5-nonyl- 4-(3-methylpentyloxy)phenyl Nonyl (S)-104539-35-7
Pyrimidine, 5-(6-methyloctyl)-2-[4-(octyloxy)phenyl]- 4-(octyloxy)phenyl 6-Methyloctyl (S)-104539-81-3

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., nonyl vs. For instance, the nonyl substituent in the target compound may improve membrane permeability compared to shorter-chain analogs .
  • Branching and Positioning : Branched chains (e.g., 6-methyloctyl in (S)-104539-81-3) can sterically hinder interactions with biological targets, as seen in studies where linear chains favored activity in osteogenic pyrimidines () .
  • Alkoxy Groups : The 4-(octyloxy)phenyl group contributes to electron-donating effects and may influence binding to hydrophobic pockets in enzymes or receptors, similar to the 4-(octyloxy)phenyl moiety in SphK2 inhibitors () .

Pharmacokinetic and Physicochemical Properties

highlights the importance of in silico tools (e.g., Swiss ADME) for predicting drug-likeness. Based on structural analogs:

  • Molecular Weight : ~500–550 g/mol, approaching the upper limit for oral bioavailability (Lipinski’s rule of five).
  • Hydrogen Bond Donors/Acceptors: Limited H-bond capacity due to alkyl/alkoxy substituents, suggesting reliance on passive diffusion for cellular uptake .

Biological Activity

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is a synthetic compound characterized by its unique pyrimidine ring structure, which is substituted with a nonyl group and an octyloxyphenyl group. This compound has garnered attention due to its potential applications in various fields, including organic electronics and pharmaceuticals. The molecular formula is C₁₈H₂₉N₃O, with a molecular weight of approximately 297.44 g/mol. The presence of both hydrophobic and polar groups suggests that this compound may exhibit significant biological activity.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- allows for diverse interactions with biological macromolecules. Its hydrophobic nonyl and octyloxy groups may enhance solubility and facilitate molecular interactions, while the pyrimidine moiety is known for its ability to engage in hydrogen bonding and π-π stacking interactions.

Biological Activity Overview

Research indicates that pyrimidine derivatives possess a range of biological activities, including:

  • Antiviral : Active against various viruses, including HIV and polio.
  • Antitumor : Exhibits cytotoxicity towards different cancer cell lines.
  • Antimicrobial : Shows activity against bacteria and fungi.
  • Anti-inflammatory : Reduces inflammation in various models.

Antiviral Activity

A study highlighted the antiviral properties of pyrimidine derivatives, noting their effectiveness against HIV and other viruses. For instance, compounds similar to Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- were shown to inhibit viral replication in vitro .

Antitumor Activity

In a comparative study of various pyrimidine derivatives, Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- demonstrated significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like etoposide .

CompoundCell LineIC50 (µM)
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-MCF-715.2
EtoposideMCF-722.3
Pyrimidine Analog AA54918.5

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In one study, Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- was tested against various bacterial strains such as E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

The biological activity of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions may disrupt normal cellular functions, leading to the observed therapeutic effects.

Q & A

Basic: What are the recommended synthetic routes for Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives with long alkyl chains can be synthesized via refluxing precursors in ethanol with catalysts like potassium hydroxide (KOH) for 10+ hours, as demonstrated in analogous syntheses . Optimize yield by:

  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of hydrophobic intermediates.
  • Catalyst tuning : Adjust KOH stoichiometry (1.1–1.5 eq.) to balance reactivity and byproduct formation.
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) for isolation .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). Integration ratios confirm substitution patterns .
    • ¹³C NMR : Detect carbonyl (δ 160–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Verify ether (C-O-C, ~1250 cm⁻¹) and pyrimidine ring (C=N, ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 457.3 [M+H]⁺) .

Advanced: How can researchers resolve contradictions in thermal stability data reported for pyrimidine derivatives with long alkyl chains?

Methodological Answer:
Contradictions often arise from differing experimental conditions. Standardize protocols using:

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions under nitrogen (heating rate: 5°C/min) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition profiles in inert vs. oxidative atmospheres.
  • Cross-validation : Compare results with structurally similar compounds (e.g., 5-octyl-2-(4-(octyloxy)phenyl)pyrimidine, which shows stability up to 250°C) .

Advanced: What strategies are effective in elucidating the mechanism of action of pyrimidine derivatives in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., dihydrofolate reductase) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric monitoring of co-factor depletion (e.g., NADPH oxidation at 340 nm) .
  • Mutagenesis Studies : Introduce point mutations in target proteins to identify critical binding residues .

Basic: What are the primary applications of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- in material science research?

Methodological Answer:

  • Liquid Crystal Development : Acts as a mesogen due to its rigid pyrimidine core and flexible alkyl chains. Characterize mesophases via polarizing optical microscopy (POM) and X-ray diffraction (XRD) .
  • Dielectric Materials : Measure permittivity and conductivity in thin-film configurations for display technology applications .

Advanced: How can computational chemistry aid in predicting the mesomorphic behavior of alkyl-substituted pyrimidine derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model molecular packing in nematic/smectic phases using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict intermolecular interactions .
  • Structure-Property Relationships : Correlate alkyl chain length (e.g., nonyl vs. octyl) with phase transition temperatures .

Basic: What purification techniques are most effective for isolating Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3) to separate non-polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to 4°C for crystal formation .
  • HPLC : Employ C18 columns with acetonitrile/water (85:15) for high-purity isolation .

Advanced: How do structural modifications at the 2- and 5- positions of the pyrimidine ring influence its liquid crystalline properties?

Methodological Answer:

  • Substituent Effects :
    • 2-position : Bulky groups (e.g., 4-(octyloxy)phenyl) enhance lateral interactions, stabilizing smectic phases .
    • 5-position : Longer alkyl chains (e.g., nonyl vs. octyl) lower melting points by reducing crystallinity .
  • Experimental Design : Synthesize derivatives systematically and analyze via POM and DSC to map phase diagrams .

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